molecular formula C9H6Cl5NO B12521017 (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate CAS No. 748780-77-0

(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate

Cat. No.: B12521017
CAS No.: 748780-77-0
M. Wt: 321.4 g/mol
InChI Key: GFUSFXLRMDKZPA-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C9H6Cl5NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenyl and trichloroethanimidate groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate typically involves the reaction of 3,4-dichlorobenzyl alcohol with trichloroacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. The use of advanced technologies and equipment ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .

Biology

In biological research, this compound is studied for its potential biological activities. It is used in experiments to understand its interactions with biological molecules and its effects on cellular processes .

Medicine

While not widely used in medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to explore its efficacy and safety in medical treatments .

Industry

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacturing of various industrial products .

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate
  • This compound
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific chemical structure and reactivity. Its unique combination of dichlorophenyl and trichloroethanimidate groups imparts distinct properties that make it suitable for specialized applications in various fields .

Properties

CAS No.

748780-77-0

Molecular Formula

C9H6Cl5NO

Molecular Weight

321.4 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C9H6Cl5NO/c10-6-2-1-5(3-7(6)11)4-16-8(15)9(12,13)14/h1-3,15H,4H2

InChI Key

GFUSFXLRMDKZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC(=N)C(Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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